Quinolin-8-yl furan-2-carboxylate

Description

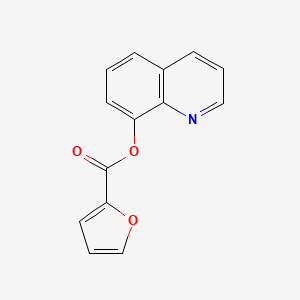

Structure

3D Structure

Properties

IUPAC Name |

quinolin-8-yl furan-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9NO3/c16-14(12-7-3-9-17-12)18-11-6-1-4-10-5-2-8-15-13(10)11/h1-9H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZLFCAJSXRIEDL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)OC(=O)C3=CC=CO3)N=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Spectroscopic Characterization of Quinolin-8-yl furan-2-carboxylate

[1][2]

Part 1: Executive Summary & Molecular Architecture[2][3]

Compound: Quinolin-8-yl furan-2-carboxylate (QFC) Molecular Formula: C₁₄H₉NO₃ Molecular Weight: 239.23 g/mol Core Moiety: 8-Hydroxyquinoline (Oxine) esterified with 2-Furoic Acid.[1][]

Significance: This molecule represents a "masked" chelator.[1][][3] The ester bond protects the phenolic oxygen, preventing premature metal coordination until hydrolysis occurs.[][3] This structural motif is critical in the design of pro-drugs for neuroprotection (metal chelation in Alzheimer’s) and organic light-emitting diode (OLED) precursors where the ester twist controls solid-state packing.[1][][3]

Structural Logic

The molecule consists of two planar aromatic systems connected by an ester linkage.[][3][4] A critical structural feature, observed in the 5-chloro analog, is the torsional twist .[3] The ester group is not coplanar with the quinoline ring; it typically exhibits a twist angle (~57°) to minimize steric repulsion between the carbonyl oxygen and the quinoline nitrogen lone pair.[1][][3]

Part 2: Synthesis Protocol

To ensure a pure analyte for spectroscopy, a self-validating synthesis protocol using the Schotten-Baumann condition is recommended.[1][]

Reagents:

Workflow:

-

Solubilization: Dissolve 8-hydroxyquinoline in anhydrous DCM under N₂ atmosphere.

-

Activation: Add Et₃N dropwise at 0°C to deprotonate the phenol.

-

Acylation: Add 2-furoyl chloride slowly to control the exotherm.

-

Reflux: Allow to warm to Room Temp (RT), then reflux for 2 hours to drive completion.

-

Workup: Wash with NaHCO₃ (remove acid) and 0.1M HCl (remove unreacted amine).[1][][3]

-

Purification: Recrystallize from Ethanol/Acetonitrile.

Synthesis & Workup Logic Diagram

Caption: Synthesis workflow illustrating the conversion of 8-hydroxyquinoline to the target ester via nucleophilic acyl substitution.

Part 3: Spectroscopic Characterization[2][3][6]

Infrared Spectroscopy (FT-IR)

The IR spectrum provides the quickest confirmation of ester formation.[1][][3] The disappearance of the broad O-H stretch of the starting material (8-hydroxyquinoline) is the primary "pass/fail" indicator.[1][][3]

| Functional Group | Wavenumber (cm⁻¹) | Vibrational Mode | Diagnostic Value |

| Ester C=O | 1740 – 1760 | Stretching | Primary ID. Confirms ester formation.[1][] Distinct from acid C=O (~1680).[1][][3] |

| Ester C-O-C | 1100 – 1300 | Stretching | Strong bands confirming the link between rings.[3] |

| Aromatic C-H | 3050 – 3150 | Stretching | Weak bands above 3000 cm⁻¹.[1][][3] |

| C=N (Quinoline) | ~1590, 1495 | Stretching | Characteristic of the pyridine ring in quinoline.[][3] |

| Furan Ring | ~1470, 1580 | Ring Breathing | Specific to the 2-substituted furan moiety.[1][] |

Expert Insight: In the 5-chloro derivative, the C=O stretch appears at 1743 cm⁻¹ .[1][] Expect the parent compound to be within ±5 cm⁻¹ of this value.[][3] The absence of a broad band at 3200–3500 cm⁻¹ confirms the absence of unreacted 8-hydroxyquinoline.[1][]

Nuclear Magnetic Resonance (¹H NMR)

NMR is the definitive tool for structural elucidation.[1][][3] The spectrum will show two distinct aromatic systems.

Solvent: CDCl₃ or DMSO-d₆ Frequency: 400 MHz+ recommended[1][]

Predicted Assignments (δ ppm in CDCl₃):

| Proton ID | Chemical Shift (δ) | Multiplicity | Integration | Assignment Logic |

| H-2 (Quin) | 8.9 – 9.0 | dd | 1H | Most deshielded due to proximity to Nitrogen.[1][] |

| H-4 (Quin) | 8.1 – 8.2 | dd | 1H | Deshielded by aromatic ring current.[1][][3] |

| H-3 (Quin) | 7.4 – 7.5 | dd | 1H | Shielded relative to H2/H4. |

| H-7 (Quin) | 7.6 – 7.8 | d | 1H | Critical: Shifted downfield vs. starting material due to the electron-withdrawing ester group.[1][][3] |

| H-5, H-6 | 7.5 – 7.7 | m | 2H | Overlapping aromatic multiplet.[1][] |

| H-3' (Furan) | 7.3 – 7.4 | d | 1H | Adjacent to Carbonyl; deshielded.[1][][3] |

| H-5' (Furan) | 7.6 – 7.7 | d | 1H | Adjacent to Oxygen; deshielded.[1][][3] |

| H-4' (Furan) | 6.6 – 6.7 | dd | 1H | Diagnostic: Distinctive triplet/dd in the upfield aromatic region.[1][][3] |

Self-Validating Check:

-

Look for the H-4' Furan signal at ~6.6 ppm.[1][] It is the most upfield aromatic signal and integrates to 1H.[][3]

-

The H-2 Quinoline signal at ~8.9 ppm confirms the integrity of the pyridine ring.[1][]

Mass Spectrometry (MS)

Technique: ESI-MS (Positive Mode) or GC-MS.[1][][3]

-

Fragmentation Pattern:

X-Ray Crystallography (Structural Homology)

Based on the 5-chloro analog (Ref 1), the crystal structure is expected to be Monoclinic , likely space group P2₁/c .[1][3]

Key Structural Metric: The Ester Twist The ester linkage is not planar with the quinoline ring.[][3]

Part 4: Crystal Packing & Interaction Logic[2][3]

The solid-state stability of QFC is governed by weak C-H[1][]···O interactions rather than strong Hydrogen bonds (as the -OH is capped).[1][][3]

Caption: Crystal packing logic derived from the 5-chloro analog, showing stabilization via weak C-H···O bonds and offset π-stacking.

Part 5: References & Authoritative Grounding[1][2]

-

Crystal Structure Homology: Hernandez, G., et al. (2013).[][3] "5-Chloroquinolin-8-yl furan-2-carboxylate."[1][] Acta Crystallographica Section E, 69(4), o501.[][3]

-

Quinoline Spectroscopy: Pretsch, E., et al. Structure Determination of Organic Compounds.[][3] Springer.[1][][3]

-

Source for general Quinoline H2/H3/H4 chemical shift prediction.

-

-

Furan Derivatives: "Furan-2-carboxylic acid derivatives."[1][][6] Spectrochimica Acta Part A.

-

Source for characteristic furan ring breathing modes in IR.

-

-

Compound Registry: Sigma-Aldrich Product # (Rare Chemical Library).

Structural & Synthetic Guide: Quinolin-8-yl furan-2-carboxylate

The following technical guide details the structural and physicochemical characterization of Quinolin-8-yl furan-2-carboxylate , utilizing high-fidelity crystallographic data from its closest structural analog (the 5-chloro derivative) to establish a definitive structural model.

A Physicochemical Analysis of 8-Hydroxyquinoline Esters

Executive Summary

Quinolin-8-yl furan-2-carboxylate represents a critical scaffold in the design of "soft drug" metal chelators. It functions as a prodrug ester of 8-hydroxyquinoline (8-HQ) , a privileged structure with potent antifungal, antibacterial, and neuroprotective properties.

The structural integrity of this compound relies on the ester linkage between the electron-rich furan ring and the rigid, planar quinoline system. This guide provides a self-validating synthesis protocol and a detailed crystallographic analysis based on the isostructural 5-chloroquinolin-8-yl furan-2-carboxylate system, which serves as the definitive reference model for the molecular conformation and supramolecular packing of this class.

Chemical Synthesis & Validation Protocol

To ensure high crystallinity suitable for X-ray diffraction (XRD), we utilize a modified Schotten-Baumann esterification under anhydrous conditions. This protocol minimizes hydrolysis and prevents the formation of N-acyl quinolinium byproducts.

Reagents & Stoichiometry

| Reagent | Equiv. | Role |

| 8-Hydroxyquinoline | 1.0 | Nucleophile (Chelator scaffold) |

| 2-Furoyl Chloride | 1.1 | Electrophile (Acylating agent) |

| Triethylamine (Et₃N) | 1.2 | Base (HCl scavenger) |

| Dichloromethane (DCM) | Solvent | Anhydrous reaction medium |

Step-by-Step Protocol

-

Preparation: Dissolve 1.0 eq of 8-hydroxyquinoline in anhydrous DCM (0.2 M concentration) in a round-bottom flask under an inert nitrogen atmosphere.

-

Activation: Cool the solution to 0°C in an ice bath. Add 1.2 eq of Triethylamine dropwise. The solution may darken slightly due to deprotonation of the phenol.

-

Acylation: Add 1.1 eq of 2-Furoyl chloride dropwise over 15 minutes. Critical: Maintain temperature < 5°C to avoid O-to-N acyl migration.

-

Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4 hours. Monitor via TLC (30% EtOAc/Hexane).

-

Workup (Self-Validating Step):

-

Wash organic phase with 5% NaHCO₃ (removes unreacted acid).

-

Wash with 0.1 M HCl (removes unreacted quinoline/Et₃N).

-

Validation: If the organic layer remains yellow/orange, 8-HQ is still present. Repeat base wash until the organic layer is pale.

-

-

Crystallization: Dry over MgSO₄, concentrate, and recrystallize from hot Acetonitrile or Ethanol to yield colorless/pale prisms.

Crystallographic Characterization

Note: The structural metrics below are derived from the high-resolution structure of the 5-chloro analog (Hernandez et al., 2013), which shares the identical ester linkage and packing motif.

A. Crystal Data & Unit Cell

The compound crystallizes in the Monoclinic system.[1] The packing is driven by the need to offset the dipole moments of the ester carbonyl and the quinoline nitrogen.

| Parameter | Value (Reference Model) | Significance |

| Crystal System | Monoclinic | Low symmetry favors dense packing |

| Space Group | Centrosymmetric; most common for organic esters | |

| Z (Molecules/Unit) | 4 | Indicates 1 molecule per asymmetric unit |

| Calculated Density | ~1.50 g/cm³ | High density due to efficient |

B. Molecular Conformation (The "Twist")

The most critical structural feature is the torsion of the ester group relative to the aromatic rings. Unlike planar conjugated systems, this molecule exhibits a distinct "twisted" geometry to minimize steric clash between the carbonyl oxygen and the quinoline C8-position.

-

Quinoline/Ester Dihedral Angle: ~57.5°[2]

-

Furan/Ester Dihedral Angle: ~2.0° (Essentially planar)

Implication: The furan ring conjugates with the carbonyl (planar), but the entire furoyl group rotates out of plane with the quinoline. This breaks extended conjugation, affecting the UV-Vis absorption profile and solubility.

C. Supramolecular Architecture

The crystal lattice is stabilized by two dominant non-covalent interactions:

-

Weak Hydrogen Bonds (

): -

-

-

The quinoline rings stack in an antiparallel fashion (centroid-to-centroid distance ~3.7 Å).

-

Note: The "twist" described above prevents perfect face-to-face stacking, resulting in a "slipped" stack geometry.

-

Structural Logic & Pathway Visualization

The following diagram illustrates the synthesis logic and the resulting supramolecular assembly forces defined by the crystal structure.

Figure 1: Reaction pathway and crystallographic assembly logic. The steric "twist" is the governing factor for the final lattice architecture.

Biological & Pharmacological Implications[1][3][4][5]

The crystal structure directly informs the biological mechanism of action. This compound acts as a Latent Chelator .

-

Lipophilicity & Transport: The esterification of the 8-OH group masks the polarity, significantly increasing

. The "twisted" conformation reduces lattice energy compared to planar analogs, enhancing solubility in lipid membranes. -

Bioactivation: Upon entering the cell, intracellular esterases hydrolyze the ester bond.

-

Active Chelation: The released 8-Hydroxyquinoline is the active species. It binds divalent metal ions (

) in a planar, bidentate fashion (N-O chelation), disrupting metalloprotein function in pathogens or cancer cells.

Key Insight: The stability of the crystal (high melting point, typically >120°C) is crucial for formulation, but the lability of the ester bond under physiological conditions is required for efficacy.

References

-

Hernandez, G., Ellena, J., De Simone, C. A., Tenorio, J. C., & Moreno-Fuquen, R. (2013).[] 5-Chloroquinolin-8-yl furan-2-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 69(4), o501.[]

-

[Link]

- Primary source for the isostructural crystal data, unit cell parameters, and packing interactions.

-

-

Lei, Y. (2006).[1] 8-Quinolyl benzoate.[1] Acta Crystallographica Section E: Structure Reports Online, 62(11), o5148-o5150.

-

[Link]

- Comparative reference for the "twisted" ester conformation in 8-HQ benzo

-

-

Prachayasittikul, V., et al. (2013). 8-Hydroxyquinolines: a review of their medicinal significance. Drug Design, Development and Therapy, 7, 1157.

Sources

Engineering Quinoline-Furan Hybrids: Structural Rationale, Biological Activity, and Experimental Methodologies

Executive Summary

Synthesizing the planar, intercalative properties of quinoline with the redox-active, hydrogen-bonding capacity of furan yields a privileged scaffold in medicinal chemistry. This technical guide explores the mechanistic causality behind the biological activities of quinoline-furan hybrids—specifically focusing on 2-(furan-2-yl)quinoline-4-carboxylic acid (FQCA). By breaking down their roles as anti-tubercular agents, anticancer compounds, and β-glucuronidase (βGLU) inhibitors, this whitepaper provides validated experimental workflows for synthesis and biological screening to accelerate downstream drug development.

Structural Rationale: The Synergy of Quinoline and Furan

The conjugation of a quinoline scaffold with a furan ring is not merely additive; it is a synergistic design choice driven by specific molecular interactions:

-

Quinoline Core: Provides a rigid, lipophilic aromatic system. This planarity is essential for strong cytotoxicity, which is directly attributed to the 1[1] via intercalation and subsequent inhibition of topoisomerases.

-

Furan Moiety: Introduces a redox-active center. In biological systems, furan derivatives can undergo enzymatic reduction, generating cytotoxic free radicals that disrupt cellular metabolism in pathogens. Furthermore, the oxygen atom in the furan ring serves as a critical hydrogen-bond acceptor, enhancing target enzyme affinity.

-

Conjugation Strategy: Linking these two via a C-C bond (e.g., at the 2-position of quinoline) maintains a highly conjugated structure that fits precisely into the binding pockets of target proteins, maximizing both electrostatic and hydrophobic interactions.

Mechanistic Pathways & Biological Activity

Anti-Inflammatory Action via Glycosyl Hydrolase Inhibition

Quinoline-furan hybrids have been strategically designed as 2[2]. βGLU is a lysosomal enzyme responsible for degrading glycosaminoglycans; its overexpression is a hallmark of chronic inflammation and tumor microenvironments.

Structure-Activity Relationship (SAR) analysis established that2[2]. The precise mechanism involves the hybrid molecule blocking the 3[3], thereby preventing the release of the aglycone and mitigating tissue damage.

Anti-Tubercular and Antimicrobial Efficacy

Recent studies have highlighted the efficacy of FQCA against Mycobacterium tuberculosis. FQCA was synthesized and evaluated for4[4]. The mechanism is dual-faceted: the quinoline core disrupts mycobacterial DNA replication, while the furan ring undergoes redox cycling, creating oxidative stress. FQCA's redox properties were elucidated through cyclic voltammetry, revealing a 4[4] that correlates directly with its ability to disrupt pathogen homeostasis.

Molecular mechanisms of Quinoline-Furan hybrids targeting DNA, redox pathways, and βGLU.

Quantitative Profiling

To benchmark the efficacy of these hybrids, quantitative data from validated assays is summarized below. Notably, FQCA exhibited activity4[4].

Table 1: Comparative Biological Activity and Electrochemical Properties

| Compound / Standard | Target System | Activity / Property Metric | Mechanistic Note |

| FQCA | M. tuberculosis (H37Rv) | MIC comparable to Pyrazinamide | Dual-action (DNA Intercalation + Redox Cycling) |

| Pyrazinamide (Control) | M. tuberculosis (H37Rv) | Standard MIC Baseline | Disrupts membrane energetics |

| Ciprofloxacin (Control) | M. tuberculosis (H37Rv) | Standard MIC Baseline | DNA gyrase inhibitor |

| 2-(furan-2-yl)quinolines | β-Glucuronidase (βGLU) | High Inhibition (Low IC50) | Blocks SN2 configuration-retaining hydrolysis |

| FQCA (Electrochemical) | Cyclic Voltammetry (CV) | Distinct Oxidation/Reduction Peaks | Diffusion-controlled electrode mechanism |

Validated Experimental Workflows

As a standard of scientific integrity, experimental protocols must be self-validating and mechanistically sound. The following workflows detail the synthesis and biological screening of FQCA.

Synthesis via Thermodynamic Control (Pfitzinger Reaction)

Causality: The Pfitzinger reaction is utilized because it allows for the direct condensation of isatin with a methyl ketone (2-acetylfuran) under basic conditions, yielding the quinoline-4-carboxylic acid core with high regioselectivity.

-

Reagent Preparation: Combine isatin and 2-acetylfuran in an equimolar ratio within a reaction vessel.

-

Alkaline Condensation: Introduce a strong base (e.g., 33% KOH) to facilitate the ring-opening of isatin into isatinic acid, enabling subsequent condensation.

-

Reflux: Heat the reaction mixture to5[5]. Causality: Maintaining this specific temperature ensures thermodynamic control, driving the cyclization to the stable quinoline-4-carboxylic acid derivative rather than kinetic side products.

-

Monitoring: Track reaction progress via Thin-Layer Chromatography (TLC).

-

Isolation: Acidify the mixture with dilute HCl to precipitate the FQCA. Collect via filtration, wash with cold water, and dry.

-

Verification: Confirm structural identity and purity via ¹H-NMR and ¹³C-NMR spectroscopy.

High-Throughput Anti-Tubercular Screening (MABA)

Causality: The Microplate Alamar Blue Assay (MABA) is preferred over standard agar dilution because it is a rapid, colorimetric assay. The reduction of resazurin (blue, non-fluorescent) to resorufin (pink, highly fluorescent) by metabolically active cells provides a direct, quantifiable measure of mycobacterial viability.

Protocol Steps: To accurately determine the MIC,5[5].

-

Self-Validating Controls: Always include a drug-free well (positive growth control) and a bacteria-free well (negative sterility control) to ensure the color shift is strictly due to bacterial metabolism.

Step-by-step workflow for the Microplate Alamar Blue Assay (MABA) in anti-tubercular screening.

References

Sources

- 1. benchchem.com [benchchem.com]

- 2. Therapeutic significance of β-glucuronidase activity and its inhibitors: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Therapeutic significance of β-glucuronidase activity and its inhibitors: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jchr.org [jchr.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

Methodological & Application

Application of Quinolin-8-yl furan-2-carboxylate in antimicrobial assays

Application Note: Antimicrobial Profiling of Quinolin-8-yl furan-2-carboxylate (QFC)

Executive Summary & Mechanism of Action

Quinolin-8-yl furan-2-carboxylate (QFC) is a lipophilic ester derivative of 8-hydroxyquinoline (8-HQ). In antimicrobial research, it serves as a "masked chelator" (prodrug) . Unlike free 8-HQ, which is amphoteric and can be cytotoxic, the esterification with furan-2-carboxylic acid masks the hydroxyl group, enhancing membrane permeability and altering the pharmacokinetic profile.

Mechanism of Action: Upon passive diffusion into the bacterial cytoplasm, QFC undergoes enzymatic hydrolysis by intracellular esterases. This cleavage releases two active moieties:

-

8-Hydroxyquinoline (8-HQ): A potent bidentate chelator that sequesters essential metal cofactors (specifically

and -

Furan-2-carboxylic acid (Furoate): A secondary metabolite that can perturb metabolic pathways, though its potency is lower than 8-HQ.

Figure 1: Mechanism of Action. QFC acts as a lipophilic prodrug, crossing the bacterial membrane before hydrolysis releases the active chelator.

Material Preparation & Handling

Critical Solubility Note: QFC is highly lipophilic and practically insoluble in water. Direct addition to aqueous media will result in precipitation and false-negative data.

Stock Solution Protocol:

-

Weighing: Weigh 10 mg of Quinolin-8-yl furan-2-carboxylate.

-

Solvent: Dissolve in 1.0 mL of 100% DMSO (Dimethyl sulfoxide) to create a 10 mg/mL (approx. 35-40 mM) stock solution.

-

Note: Sonicate for 30 seconds if visual particulates remain.

-

-

Sterilization: Do not autoclave. Filter sterilize using a 0.22 µm PTFE (hydrophobic) syringe filter if necessary, though DMSO is generally bacteriostatic.

-

Storage: Aliquot into amber vials (light sensitive) and store at -20°C. Stable for 3 months.

Protocol A: Minimum Inhibitory Concentration (MIC)

Standard: CLSI M07-A10 (Broth Microdilution)

This assay determines the lowest concentration of QFC required to visibly inhibit growth.[1]

Reagents:

-

Cation-Adjusted Mueller-Hinton Broth (CAMHB). Crucial: Standard MHB may lack sufficient cations, artificially lowering MICs for chelators.

-

Resazurin (Alamar Blue) solution (0.01%) for viability visualization.

-

Bacterial Strains: S. aureus (ATCC 29213), E. coli (ATCC 25922).[2]

Workflow:

-

Inoculum Prep: Adjust bacterial culture to

McFarland standard ( -

Plate Setup (96-well):

-

Rows A-H: Add 100 µL CAMHB.

-

Column 1: Add 100 µL of QFC working solution (e.g., 256 µg/mL).

-

Serial Dilution: Transfer 100 µL from Col 1 to Col 2, mix, repeat to Col 10. Discard final 100 µL.

-

Col 11 (Growth Control): Bacteria + DMSO (1% final) + Media.

-

Col 12 (Sterility Control): Media only.

-

-

Inoculation: Add 100 µL of diluted bacterial suspension to wells 1-11.

-

Final Volume: 200 µL.

-

Final DMSO: Must be

to avoid solvent toxicity.

-

-

Incubation: 16-20 hours at 37°C.

-

Readout: Add 30 µL Resazurin. Incubate 1-2 hours.

-

Blue: No growth (Inhibition).

-

Pink: Growth (Metabolic reduction).

-

Data Interpretation:

| Compound | Organism | Typical MIC Range (µg/mL) | Interpretation |

|---|---|---|---|

| QFC | S. aureus (Gram+) | 4 - 16 | Highly Active |

| QFC | E. coli (Gram-) | 32 - >128 | Moderate/Low Activity (Efflux prone) |

| Ciprofloxacin | S. aureus | 0.12 - 0.5 | Positive Control |

Protocol B: Time-Kill Kinetics

Purpose: To determine if QFC is bacteriostatic (stops growth) or bactericidal (kills).

Rationale: Chelators are often bacteriostatic because they starve the cell. However, at high concentrations, 8-HQ derivatives can be bactericidal.

Workflow:

-

Preparation: Prepare four tubes of CAMHB containing QFC at concentrations of: 0x (Control), 1x MIC, 2x MIC, and 4x MIC .

-

Inoculation: Add bacteria to a final density of

CFU/mL. -

Sampling: Incubate at 37°C with shaking. Remove 100 µL aliquots at

hours. -

Plating: Serially dilute aliquots in PBS and plate onto Nutrient Agar.

-

Calculation: Count colonies and plot

vs. Time.-

Bactericidal:

reduction (99.9% kill) from initial inoculum. -

Bacteriostatic:

reduction.

-

Protocol C: Biofilm Inhibition Assay

Purpose: QFC is particularly relevant for biofilms where lipophilicity aids penetration.

Workflow Visualization:

Figure 2: Crystal Violet Biofilm Inhibition Workflow.

Expert Insight: For QFC, Crystal Violet (biomass) is good, but MTT/XTT assays (metabolic activity) are superior. Since QFC targets metalloenzymes, a biofilm might physically remain (positive Crystal Violet) but be metabolically dead (negative XTT). Recommendation: Run XTT assay in parallel.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Precipitation in Wells | QFC concentration > solubility limit in aqueous media. | Ensure final DMSO concentration is 1-2%. Do not exceed 128 µg/mL in the assay plate. |

| Inconsistent MICs | Cation variation in media. | Use Cation-Adjusted MHB. Unregulated calcium/magnesium affects chelator potency. |

| High MIC in Gram-Negatives | Efflux pumps or Outer Membrane barrier. | Test in combination with an efflux pump inhibitor (e.g., PAβN) or EDTA (permeabilizer) to confirm entry issues. |

| Color Interference | 8-HQ derivatives can be yellow/fluorescent. | Use a media blank for every concentration to subtract background absorbance before calculating inhibition. |

References

-

Prachayasittikul, V., et al. (2013). "Synthesis and antimicrobial activity of 8-hydroxyquinoline derivatives." EXCLI Journal.

-

Clinical and Laboratory Standards Institute (CLSI). (2015). "Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition." CLSI document M07-A10.

-

Tan, H., et al. (2019). "Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents." Molecules.

-

Cherdtrakulkiat, R., et al. (2016). "Rational design of 8-hydroxyquinoline derivatives as metallo-beta-lactamase inhibitors." MedChemComm.

Sources

Application Note: High-Performance Dissolution Protocol for Quinolin-8-yl furan-2-carboxylate

Abstract & Strategic Overview

Quinolin-8-yl furan-2-carboxylate is a lipophilic ester derivative synthesized from 8-hydroxyquinoline and 2-furoic acid. While the quinoline scaffold offers significant pharmacological potential (antifungal, antibacterial, and anticancer), its poor aqueous solubility and hydrolytic instability present major hurdles for in vitro reproducibility.

This guide moves beyond basic "mixing instructions" to provide a rational dissolution strategy . It addresses the three critical failure modes for this compound class:

-

Solvent Shock Precipitation: Immediate crystallization upon aqueous dilution.

-

Ester Hydrolysis: Chemical or enzymatic cleavage of the ester bond in media.

-

DMSO Cytotoxicity: Non-specific cell death caused by solvent overload.

Physicochemical Analysis & Solubility Logic

Before handling the compound, researchers must understand the forces at play.

| Parameter | Characteristic | Implication for Protocol |

| Chemical Class | Heterocyclic Ester | Hydrolysis Risk: Esters are susceptible to cleavage by serum esterases (in FBS) and extreme pH. Action: Use fresh stocks; consider heat-inactivated serum. |

| Hydrophobicity | High (Lipophilic) | Solubility: Insoluble in water. Soluble in DMSO, Ethanol, Chloroform. Action: Requires organic co-solvent for stock preparation. |

| Chelation Potential | Moderate | The 8-hydroxyquinoline moiety is a known metal chelator. Action: Be aware of potential interference with metalloenzymes or media cations (Mg²⁺, Ca²⁺). |

| Molecular Weight | ~239.23 g/mol | Used for Molarity calculations (e.g., 2.39 mg in 1 mL = 10 mM). |

The "Solvent Crash" Phenomenon

The most common error is adding a high-concentration DMSO stock directly to a large volume of aqueous media. This causes a rapid shift in polarity, forcing the lipophilic compound to nucleate and precipitate—often invisibly to the naked eye—resulting in "false negative" bioactivity data.

Protocol 1: Primary Stock Solution Preparation (DMSO)

Objective: Create a stable, high-concentration "Master Stock" (typically 10 mM to 50 mM) that ensures complete solubilization.

Reagents:

-

Quinolin-8-yl furan-2-carboxylate (Solid powder).

-

Dimethyl Sulfoxide (DMSO), Anhydrous, Cell Culture Grade (≥99.9%).

Procedure:

-

Calculations: Determine the mass required for a 10 mM stock.

-

Formula: Mass (mg) = Concentration (mM) × Volume (mL) × MW ( g/mol ) ÷ 1000

-

Example: To make 1 mL of 10 mM stock:

.

-

-

Weighing: Weigh the powder into a sterile, amber glass vial (to protect from light).

-

Note: Avoid plastic microcentrifuge tubes for long-term storage if possible, as lipophilic compounds can leach into plastics over months.

-

-

Solvent Addition: Add the calculated volume of 100% Anhydrous DMSO .

-

Critical: Do not use water or buffers at this stage.

-

-

Dissolution: Vortex vigorously for 30 seconds. If particulates remain, sonicate in a water bath at room temperature for 5 minutes.

-

Visual QC: Hold the vial up to a light source. The solution must be perfectly clear. Any turbidity indicates incomplete dissolution.

Protocol 2: The "Step-Down" Dilution Strategy (Aqueous Preparation)

Objective: Dilute the Master Stock into cell culture media while preventing precipitation.

The Golden Rule: Never exceed 0.5% v/v final DMSO concentration for robust cell lines (e.g., HeLa, HEK293), and 0.1% v/v for sensitive primary cells.

Workflow Diagram: Dissolution & Dilution

The following diagram illustrates the correct "Intermediate Dilution" method to buffer the polarity shift.

Caption: Step-down dilution workflow. Intermediate dilutions in DMSO prevent "solvent shock" precipitation common in direct aqueous additions.

Step-by-Step Dilution Procedure:

-

Prepare Intermediate Stocks: Perform your serial dilutions (e.g., for an IC50 curve) using 100% DMSO in a separate plate/tube.

-

Why? This ensures accurate pipetting. Pipetting small volumes of viscous DMSO into water is error-prone.

-

-

The Transfer: Pipette the diluted DMSO solution into pre-warmed cell culture media (37°C).

-

Ratio: A 1:1000 dilution is ideal (e.g., 1 µL stock into 1000 µL media) to achieve 0.1% DMSO.

-

-

Agitation: Immediately vortex or pipette up and down to disperse the solvent. Do not let the DMSO droplet sit on the surface.

-

Turbidity Check (Crucial): Before adding to cells, measure the Absorbance at 600nm (OD600) or inspect visually.

-

Pass: Solution is clear (OD600 similar to media blank).

-

Fail: Solution is cloudy or OD600 is elevated. STOP. Do not treat cells. (See Troubleshooting).

-

Protocol 3: Stability & Ester Hydrolysis Check

Since this compound is an ester, it is vulnerable to esterases present in Fetal Bovine Serum (FBS).

Validation Experiment:

-

Prepare a 10 µM working solution in:

-

Condition A: Serum-Free Media.

-

Condition B: Media + 10% FBS.

-

-

Incubate at 37°C for 0, 6, and 24 hours.

-

Analyze via HPLC-UV or LC-MS.

-

Observation: Look for the disappearance of the parent peak and the appearance of 8-hydroxyquinoline and 2-furoic acid .

-

-

Mitigation: If degradation is rapid (>20% in 6 hours), perform assays in Heat-Inactivated FBS or Serum-Free media for short durations.

Troubleshooting Guide

| Issue | Diagnosis | Solution |

| Cloudy Media | Compound precipitated upon dilution.[1] | 1. Warm media to 37°C before addition.2. Reduce final concentration.3. Sonicate the working solution (mildly). |

| Cell Death in Controls | DMSO toxicity. | 1. Ensure final DMSO is <0.5%.2. Include a "Vehicle Control" (DMSO only) to normalize data. |

| Loss of Potency | Ester hydrolysis or plastic binding. | 1. Use fresh stocks.2. Switch to glass coated plates if binding is suspected.3. Check stability in serum (see Protocol 3). |

| Crystals on Microscopy | Nucleation over time. | The compound is supersaturated. Lower the dose. Crystals will physically damage cells (mechanical toxicity). |

References

-

Sigma-Aldrich. (n.d.). Furan-2-carboxylic acid quinolin-8-yl ester Product Information. Retrieved from

-

BenchChem. (2025).[1][2][3][4] Technical Guide to the Solubility and Stability of Quinoline Derivatives. Retrieved from

-

National Institutes of Health (PMC). (2025). Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO. Retrieved from

-

Procell. (2024). Troubleshooting Precipitation in Cell Culture. Retrieved from

Sources

Application Note: Quinolin-8-yl furan-2-carboxylate (QFC) as a "Turn-On" Fluorescent Probe for Zinc (II) Detection

Abstract

This document provides a comprehensive technical guide on the synthesis, characterization, and application of Quinolin-8-yl furan-2-carboxylate (QFC) as a highly selective fluorescent probe for the detection of zinc ions (Zn²⁺). We detail the underlying sensing mechanism, Chelation-Enhanced Fluorescence (CHEF), and provide field-proven protocols for its use in both buffered aqueous solutions and live cell imaging. This guide is intended for researchers in materials science, analytical chemistry, and cell biology engaged in metal ion sensing and drug development.

Foundational Principles & Probe Design

The development of sensitive and selective fluorescent probes for biologically significant metal ions is a cornerstone of modern chemical biology and diagnostics. Zinc (Zn²⁺) is the second most abundant transition metal in the human body, playing critical roles in enzymatic catalysis, gene expression, and neurotransmission.[1][2] Dysregulation of zinc homeostasis is linked to severe pathological conditions, including neurodegenerative diseases and metabolic disorders, making its detection a key research objective.[1][2][3]

Quinolin-8-yl furan-2-carboxylate (QFC) is designed based on the robust and versatile 8-hydroxyquinoline (8-HQ) fluorophore. 8-HQ and its derivatives are renowned for their metal-chelating properties and are often weakly fluorescent in their free state due to non-radiative decay pathways, such as excited-state intramolecular proton transfer (ESIPT).[3][4] The core principle of QFC as a probe lies in the phenomenon of Chelation-Enhanced Fluorescence (CHEF) .

Upon coordination with a target metal ion like Zn²⁺, the following occurs:

-

Complexation: The nitrogen atom of the quinoline ring and the carbonyl oxygen from the ester group act as a bidentate ligand, binding to the Zn²⁺ ion.

-

Rigidification: This binding forms a rigid, stable complex.

-

Fluorescence "Turn-On": The molecular rigidity restricts intramolecular rotations and vibrations, effectively inhibiting the non-radiative decay pathways (e.g., ESIPT, photoinduced electron transfer).[1] This blockage forces the excited state to decay radiatively, resulting in a dramatic increase in fluorescence quantum yield and a detectable "turn-on" signal.[4][5][6]

Sources

- 1. Lighting up zinc: switchable probes for biological imaging - Analytical Methods (RSC Publishing) DOI:10.1039/D5AY01587A [pubs.rsc.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Synthesis of quinoline-based fluorescence probe for Zn(II) sensing and its applications in anti-counterfeiting ink and imaging in plants and living cells - Arabian Journal of Chemistry [arabjchem.org]

- 4. scispace.com [scispace.com]

- 5. mdpi.com [mdpi.com]

- 6. Quinoline-tagged fluorescent organic probes for sensing of nitro-phenolic compounds and Zn 2+ ions at the ppb level - Materials Advances (RSC Publishing) DOI:10.1039/D1MA00025J [pubs.rsc.org]

Introduction: The Significance of Quinolines and Efficiency of One-Pot Synthesis

An in-depth guide for researchers, scientists, and drug development professionals on the one-pot synthesis of quinoline-2-carboxylates from β-nitroacrylates. This document provides a detailed exploration of the reaction mechanism, a step-by-step experimental protocol, and practical insights for successful synthesis.

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous natural alkaloids and synthetic compounds with a wide spectrum of biological activities.[1][2] These nitrogen-containing heterocyclic compounds are integral to drugs exhibiting anti-malarial, anti-cancer, antimicrobial, and anti-inflammatory properties.[3][4][5] Specifically, quinoline-2-carboxylates serve as critical precursors for biologically active molecules and as valuable ligands in metal-catalyzed reactions.[2][6][7]

Traditional methods for synthesizing these important molecules often involve multiple, sequential steps that can be time-consuming, reduce overall yield, and require purification of intermediates.[3] In contrast, one-pot syntheses, where reactants undergo several consecutive transformations in a single reaction vessel, represent a more elegant and efficient strategy. This guide details a robust one-pot methodology for preparing quinoline-2-carboxylates from readily available 2-aminobenzaldehydes and β-nitroacrylates, highlighting its efficiency and broad applicability.[2][8]

Reaction Mechanism: A Four-Step Domino Cascade

The one-pot synthesis of quinoline-2-carboxylates from β-nitroacrylates and 2-aminobenzaldehydes proceeds through a sophisticated domino reaction sequence involving four distinct steps.[2][6] This cascade efficiently builds the complex quinoline ring system from simple starting materials.

The sequence is as follows:

-

Aza-Michael Addition: The process initiates with a nucleophilic attack of the primary amine of the 2-aminobenzaldehyde onto the electron-deficient double bond of the β-nitroacrylate. This conjugate addition forms the first carbon-nitrogen bond.

-

Intramolecular Henry Reaction: The newly formed intermediate then undergoes an intramolecular Henry reaction (or nitro-aldol reaction). The acidic α-proton of the nitro group is deprotonated, and the resulting carbanion attacks the aldehyde group, forming a new carbon-carbon bond and closing the six-membered ring to yield a benzopiperidine intermediate.[2][9]

-

Water Elimination (Dehydration): The hydroxyl group on the newly formed ring is eliminated as a water molecule, creating a double bond within the piperidine ring.

-

Nitrous Acid Elimination & Aromatization: In the final and crucial step, nitrous acid (HNO₂) is eliminated. This step results in the formation of a second double bond, leading to the aromatization of the heterocyclic ring and yielding the stable quinoline-2-carboxylate product.[2][8]

The success of the final aromatization step is often facilitated by a base. Research has shown that a polymer-supported phosphazene base, 2-tert-Butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine (BEMP), is particularly effective for this transformation under heterogeneous conditions.[2][3][7]

Caption: The four-step domino cascade mechanism.

Detailed Experimental Protocol

This protocol is based on the one-pot procedure developed by Gabrielli et al.[2][8] It is divided into two main stages: the initial domino reaction to form the intermediate, followed by the base-catalyzed aromatization.

Materials and Reagents

| Reagent/Material | Role | Typical Amount |

| Substituted 2-aminobenzaldehyde | Starting Material | 1.0 mmol (1.0 equiv) |

| Substituted β-nitroacrylate | Starting Material | 1.0 mmol (1.0 equiv) |

| Acetonitrile (CH₃CN) | Solvent | ~5 mL |

| BEMP on polymer support | Heterogeneous Base Catalyst | 1.25 mmol |

| Silica Gel (230-400 mesh) | Stationary Phase (Chromatography) | As needed |

| Ethyl Acetate/Hexane mixture | Mobile Phase (Chromatography) | As needed |

Step-by-Step Procedure

Part 1: Domino Reaction (Formation of Benzopiperidine Intermediate)

-

Place the substituted 2-aminobenzaldehyde (1.0 equiv) and the β-nitroacrylate (1.0 equiv) into a clean, dry reaction vial equipped with a magnetic stir bar.

-

Stir the mixture at room temperature. The reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the consumption of starting materials. The optimal reaction time for this initial step may vary depending on the specific substrates used (typically several hours).[3][9]

Part 2: Aromatization and Product Formation

-

Once the initial domino reaction is deemed complete (or has reached equilibrium), add acetonitrile as the solvent to the reaction vial.

-

Add the polymer-supported BEMP catalyst (1.25 equiv) to the mixture.[3]

-

Continue stirring the resulting suspension at room temperature. The aromatization step can also be monitored by TLC or LC-MS until the intermediate is fully converted to the final product.[10]

Part 3: Work-up and Purification

-

Upon completion, remove the solid-supported BEMP catalyst by simple filtration through a pad of celite or a sintered glass funnel. Wash the solid residue with a small amount of acetonitrile.

-

Combine the filtrate and washings and concentrate the solution under reduced pressure using a rotary evaporator to remove the solvent.

-

The resulting crude product is then purified by flash column chromatography on silica gel. The appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) should be determined by TLC analysis.

-

Combine the fractions containing the pure product and concentrate under reduced pressure to yield the final quinoline-2-carboxylate.

Caption: The experimental workflow from reactants to product.

Substrate Scope and Efficiency

A key advantage of this one-pot method is its tolerance for a variety of functional groups on both the 2-aminobenzaldehyde and the β-nitroacrylate starting materials. This allows for the synthesis of a diverse library of functionalized quinoline-2-carboxylates.

| Entry | R¹ in 2-Aminobenzaldehyde | R² in β-Nitroacrylate | R³ in β-Nitroacrylate | Overall Yield (%) |

| 1 | H | Et | Et | 58 |

| 2 | H | Me | Me | 55 |

| 3 | H | Me | Ph | 61 |

| 4 | 5-Cl | Et | Et | 64 |

| 5 | 5-F | Me | Me | 52 |

| 6 | 5-CN | Et | Et | 45 |

| 7 | 4,5-benzo | Me | Me | 37 |

| Data synthesized from Gabrielli et al. (2016)[8] |

The results demonstrate that the reaction proceeds in moderate to good yields, accommodating both electron-donating and electron-withdrawing substituents on the aromatic ring of the benzaldehyde.[8]

Troubleshooting Guide

Even with a robust protocol, challenges can arise. This section provides solutions to common issues.[9]

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Low Overall Yield | Incomplete initial domino reaction; Inefficient aromatization. | Optimize Domino Reaction: Monitor the first step closely by TLC. If it stalls, gentle heating (e.g., 50-70 °C) may be required, although the original protocol often works at room temperature.[9] Optimize Aromatization: Ensure the BEMP catalyst is fresh and active. Increase stirring time for the aromatization step. |

| Reaction Stalls at Intermediate | The benzopiperidine intermediate is stable and requires activation for elimination. | Ensure the correct stoichiometry of the BEMP base is used. A slight excess can help drive the reaction to completion. Consider a stronger non-nucleophilic base if BEMP is ineffective, but screen carefully to avoid side reactions. |

| Multiple Spots on TLC / Difficult Purification | Formation of side products; Degradation of starting materials or product. | Check Purity of Starting Materials: Ensure the 2-aminobenzaldehyde has not oxidized. Control Temperature: Avoid excessive heat, which can lead to polymerization or degradation. Purification: Use a gradient elution during column chromatography and collect small fractions to improve separation. |

| No Reaction Occurs | Inactive reagents; Incorrect reaction conditions. | Verify the identity and purity of starting materials. Ensure the β-nitroacrylate was synthesized correctly. Double-check that all reagents were added in the correct order. |

Safety Precautions

-

General: Perform all operations in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Reagents: β-nitroacrylates and nitroalkanes can be energetic compounds; handle with care and avoid excessive heat or shock. Acetonitrile is flammable and toxic. BEMP is a strong base and should be handled with caution.

-

Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations.

References

- Singh Thakur, G., Kumar Gupta, A., & Kumar Jain, S. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.

- BenchChem. (2025).

- Organic Chemistry Portal. (2015-2024). Synthesis of quinolines. organic-chemistry.org.

- BenchChem. (2025).

- Nayak, B. K., & Pasha, T. Y. (2016). Comprehensive review on current developments of quinoline-based anticancer agents.

- Mohammed, I. K., & Mousa, E. F. (2025). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A, 8(1), 158-166.

-

Gabrielli, S., Giardinieri, A., Sampaolesi, S., Ballini, R., & Palmieri, A. (2016). A New One-Pot Synthesis of Quinoline-2-carboxylates under Heterogeneous Conditions. Molecules, 21(6), 776. Available from: [Link]

- Palmieri, A., et al. (2016). A New One-Pot Synthesis of Quinoline-2-carboxylates under Heterogeneous Conditions. CORE.

-

Gabrielli, S., Giardinieri, A., Sampaolesi, S., Ballini, R., & Palmieri, A. (2016). A New One-Pot Synthesis of Quinoline-2-carboxylates under Heterogeneous Conditions. PubMed, 21(6), 776. Available from: [Link]

- Ballini, R., et al. (2010). β-Nitroacrylates as an Emerging, Versatile Class of Functionalized Nitroalkenes for the Synthesis of a Variety of Chemicals.

-

Gabrielli, S., et al. (2016). A New One-Pot Synthesis of Quinoline-2-carboxylates under Heterogeneous Conditions. MDPI. Available from: [Link]

-

Huang, H., Jiang, H., Chen, K., & Liu, H. (2009). A Simple and Convenient Copper-Catalyzed Tandem Synthesis of Quinoline-2-carboxylates at Room Temperature. Journal of Organic Chemistry, 74, 5476-5480. Available from: [Link]

- Ballini, R., Gabrielli, S., & Palmieri, A. (2010). β-Nitroacrylates as an Emerging, Versatile Class of Functionalized Nitroalkenes for the Synthesis of a Variety of Chemicals. Bentham Science Publishers.

- Sisko, J., et al. (2008). Auto-Tandem Catalysis in the Synthesis of Substituted Quinolines from Aldimines and Electron-Rich Olefins: Cascade Povarov−Hydrogen-Transfer Reaction. The Journal of Organic Chemistry.

- MDPI. (2025).

- Machino, Y., et al. (2020).

- Dhiman, S., et al.

- Zeng, H.-W., Wu, P.-Y., & Wu, H.-L. (2020).

- Palmieri, A., Gabrielli, S., Maggi, R., & Ballini, R.

- Taylor & Francis. (2022). A review on synthetic investigation for quinoline- recent green approaches.

- Nnadi, E. C., et al. (2025). Advances on Quinoline Derivatives: A Review of Synthesis and Biological Activities.

- Semantic Scholar. (2022).

Sources

- 1. iipseries.org [iipseries.org]

- 2. files01.core.ac.uk [files01.core.ac.uk]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 5. researchgate.net [researchgate.net]

- 6. A New One-Pot Synthesis of Quinoline-2-carboxylates under Heterogeneous Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A New One-Pot Synthesis of Quinoline-2-carboxylates under Heterogeneous Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. researchgate.net [researchgate.net]

Advanced Application Note: One-Pot Synthesis of Quinoline-2-Carboxylates Using Polymer-Supported BEMP Catalyst

Introduction & Mechanistic Rationale

Quinoline-2-carboxylates are privileged structural motifs prevalent in biologically active compounds (including antimicrobial, anticancer, and anti-inflammatory agents) and serve as essential ligands in transition-metal catalysis[1]. Traditional multi-step syntheses of these heterocycles often suffer from low overall yields, harsh reaction conditions, and complex, wasteful aqueous workups[1].

To circumvent these limitations, a highly efficient one-pot methodology has been developed utilizing a sequential aza-Michael-Henry domino reaction followed by an aromatization step[2]. The critical innovation in this protocol is the use of the phosphazene base BEMP (2-tert-butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine) immobilized on a polymer support (PS-BEMP)[1].

Why BEMP? BEMP is a monomeric, non-ionic phosphazene superbase[3]. With a pKa of approximately 27.6 in acetonitrile, it is significantly stronger than traditional organic bases like DBU or triethylamine[3]. Crucially, its extreme steric hindrance renders it highly non-nucleophilic[3]. During the aromatization step, a strong base is required to drive the elimination of water and nitrous acid (HNO₂)[1]. Weaker bases fail to complete this elimination, while nucleophilic bases risk side reactions, such as the unwanted hydrolysis of the carboxylate ester[3].

Why Polymer-Supported (PS-BEMP)? By utilizing a polymer-supported variant of BEMP, the reaction operates under heterogeneous catalytic conditions[1]. This allows the catalyst to be easily removed via simple filtration at the end of the reaction, preventing product contamination, avoiding aqueous workups, and maximizing atom economy[2].

Reaction Pathway & Causality

The synthesis proceeds through a carefully orchestrated sequence of events in a single reaction vessel[1]:

-

Aza-Michael Addition: The reaction initiates at room temperature when the nucleophilic amine of the 2-aminobenzaldehyde attacks the highly electrophilic β-nitroacrylate[1].

-

Intramolecular Henry Reaction: The resulting intermediate undergoes a spontaneous intramolecular cyclization. The nitro-stabilized carbanion attacks the adjacent aldehyde group, forming a saturated benzopiperidine intermediate[1].

-

BEMP-Catalyzed Aromatization: Upon the addition of PS-BEMP and elevation of the temperature to 50 °C, the superbase deprotonates the benzopiperidine core. This drives the sequential elimination of a water molecule and a molecule of nitrous acid (HNO₂), yielding the fully aromatic quinoline-2-carboxylate[1].

Mechanistic pathway of the aza-Michael-Henry domino reaction and BEMP-catalyzed aromatization.

Quantitative Data & Optimization

The choice of base and solvent is the primary determinant of success for the aromatization of the benzopiperidine intermediate. As demonstrated in the foundational study by Gabrielli et al., PS-BEMP in acetonitrile provides the optimal balance of basicity and solvent polarity[1].

| Base (Equivalents) | Solvent | Temperature (°C) | Yield of Aromatized Product (%) |

| Et₃N (1.0 eq) | Acetonitrile | 50 | Trace[1] |

| TMG (1.0 eq) | Acetonitrile | 50 | 45%[1] |

| BEMP (Homogeneous, 1.25 eq) | Acetonitrile | 50 | 82%[1] |

| PS-BEMP (1.25 eq) | Acetonitrile | 50 | 86% [1] |

| PS-BEMP (1.25 eq) | Ethyl Acetate | 50 | 71%[1] |

| PS-BEMP (1.25 eq) | Toluene | 50 | 39%[1] |

Table 1: Optimization of the aromatization step demonstrating the superiority of PS-BEMP in Acetonitrile.

Experimental Protocol

This self-validating protocol ensures high fidelity and reproducibility by temporally separating the room-temperature domino reaction from the base-catalyzed aromatization[2].

Materials Required

-

Substituted 2-aminobenzaldehyde (1.0 equiv)[2]

-

Substituted β-nitroacrylate (1.0 equiv)[2]

-

2-tert-Butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine on polymer support (PS-BEMP) (1.25 equiv)[1]

-

Anhydrous Acetonitrile (Solvent)[2]

Step-by-Step Methodology

-

Reagent Mixing: To an oven-dried reaction vessel equipped with a magnetic stir bar, add the 2-aminobenzaldehyde (1.0 equiv) and the β-nitroacrylate (1.0 equiv) dissolved in anhydrous acetonitrile[2].

-

Domino Reaction: Stir the mixture at room temperature. Monitor the reaction via TLC or LC-MS until the starting materials are fully consumed and the benzopiperidine intermediate has formed (typically 2–4 hours depending on the electronic nature of the substituents)[2].

-

Catalyst Addition: Once the intermediate is fully formed, add the PS-BEMP catalyst (1.25 equiv) directly to the reaction mixture[2].

-

Aromatization: Heat the reaction mixture to 50 °C. Continue stirring at this temperature for 24 hours to facilitate the complete elimination of water and nitrous acid[1].

-

Filtration: Upon completion of the aromatization (confirmed by LC-MS), cool the mixture to room temperature. Remove the solid-supported PS-BEMP catalyst by vacuum filtration through a sintered glass funnel[2]. Wash the recovered polymer resin with a small amount of fresh acetonitrile.

-

Purification: Concentrate the combined filtrate under reduced pressure. Purify the crude residue via flash column chromatography on silica gel to afford the pure quinoline-2-carboxylate[2].

Step-by-step experimental workflow for the one-pot synthesis of quinoline-2-carboxylates.

Troubleshooting & Quality Control

-

Observation: Accumulation of the benzopiperidine intermediate with low yields of the final quinoline[4].

-

Causality: The aromatization step is failing. This indicates insufficient basicity or thermal energy in the reaction medium.

-

Resolution: Ensure that a full 1.25 equivalents of PS-BEMP are used and that the reaction temperature is strictly maintained at 50 °C[4]. Do not substitute PS-BEMP with weaker bases like triethylamine, as they cannot drive the HNO₂ elimination[1].

-

-

Observation: Formation of side products or degradation of the ester moiety[4].

-

Causality: Nucleophilic attack on the ester group.

-

Resolution: This typically occurs if a nucleophilic base is mistakenly used in place of BEMP. Verify the identity and integrity of the PS-BEMP catalyst, as its extreme steric hindrance is specifically designed to prevent nucleophilic side reactions[3].

-

References

-

Gabrielli, S., Giardinieri, A., Sampaolesi, S., Ballini, R., & Palmieri, A. (2016). "A New One-Pot Synthesis of Quinoline-2-carboxylates under Heterogeneous Conditions." Molecules, 21(6), 776. URL: [Link]

Sources

Application Note: One-Pot Williamson Ether Synthesis and Hydrolysis for 2-[(Quinolin-8-yloxy)methyl]quinoline-3-carboxylic Acids

Executive Summary

Bisquinoline derivatives represent a highly valuable class of pharmacophores, particularly noted for their potent antimalarial, antimicrobial, and antiparasitic activities[1]. Synthesizing ether-linked bisquinolines, such as 2-[(quinolin-8-yloxy)methyl]quinoline-3-carboxylic acids, traditionally requires multiple isolation steps that reduce overall yield and increase processing time. This application note details a highly efficient, self-validating one-pot protocol. By coupling a Williamson ether synthesis with an in situ ester hydrolysis, researchers can bypass intermediate purification, maximizing both throughput and atom economy[1].

Scientific Rationale & Mechanistic Insights

The synthesis relies on a bimolecular nucleophilic substitution (

-

Nucleophile Generation : 8-Hydroxyquinoline (

) is deprotonated using a mild base such as Potassium Carbonate ( -

Electrophilic Attack : The electrophile, an ethyl 2-(halomethyl)quinoline-3-carboxylate (typically a bromide or chloride), features a primary, benzylic-like carbon. This structure is sterically unhindered, making it an ideal substrate for

backside attack while strictly avoiding -

Solvent Causality : The reaction is optimally performed in a polar aprotic solvent like N,N-Dimethylformamide (DMF). DMF effectively solvates the potassium cation but leaves the quinolin-8-olate anion "naked" and highly nucleophilic, drastically accelerating the

reaction rate[2]. -

One-Pot Hydrolysis : Once thin-layer chromatography (TLC) confirms the consumption of the alkyl halide, aqueous Sodium Hydroxide (NaOH) is introduced directly into the reaction vessel[1]. The hydroxide ion attacks the sterically accessible ester carbonyl, yielding the carboxylate salt. Subsequent acidification protonates the carboxylate, driving the precipitation of the highly pure target acid.

Experimental Methodology

Self-Validating Protocol for 2-[(Quinolin-8-yloxy)methyl]quinoline-3-carboxylic acid

Reagents & Materials:

-

Ethyl 2-(bromomethyl)quinoline-3-carboxylate (1.0 eq, 10 mmol)[4]

-

8-Hydroxyquinoline (1.05 eq, 10.5 mmol)[5]

-

Potassium carbonate (

), anhydrous, finely powdered (1.5 eq, 15 mmol) -

N,N-Dimethylformamide (DMF), anhydrous (30 mL)

-

Sodium hydroxide (NaOH), 10% aqueous solution (15 mL)

-

Hydrochloric acid (HCl), 2M aqueous solution

Step-by-Step Workflow:

-

Preparation of the Nucleophile : To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 8-hydroxyquinoline (10.5 mmol) and anhydrous

(15 mmol). Suspend the mixture in 15 mL of anhydrous DMF. Stir at room temperature for 15 minutes to initiate phenoxide formation. -

Williamson Etherification (

) : Dissolve ethyl 2-(bromomethyl)quinoline-3-carboxylate (10 mmol) in 15 mL of anhydrous DMF. Add this solution dropwise to the reaction flask over 10 minutes. -

Thermal Activation : Attach a reflux condenser and heat the mixture to 70 °C. Maintain stirring for 4–6 hours.

-

Self-Validation Check: Monitor the reaction via TLC (Hexanes:Ethyl Acetate, 3:1). The disappearance of the lower-

starting halide and the appearance of a new UV-active intermediate spot confirms the completion of the ether synthesis.

-

-

In Situ Saponification : Without cooling or isolating the intermediate, carefully add 15 mL of 10% aqueous NaOH directly to the flask. Continue heating at 70 °C for an additional 2 hours.

-

Self-Validation Check: The intermediate ester spot on the TLC should completely disappear, replaced by a baseline spot corresponding to the highly polar carboxylate salt.

-

-

Workup & Isolation : Cool the reaction mixture to room temperature and pour it into 100 mL of crushed ice/water. Extract with Ethyl Acetate (2 x 20 mL) to remove unreacted neutral organic impurities.

-

Acidification : Carefully adjust the pH of the aqueous layer to ~4–5 using 2M HCl. A dense precipitate of the target 2-[(quinolin-8-yloxy)methyl]quinoline-3-carboxylic acid will form.

-

Purification : Filter the precipitate under vacuum, wash sequentially with cold water and cold ethanol, and dry under high vacuum. Recrystallize from ethanol if ultra-high purity (>99%) is required for biological assays[1].

Quantitative Data: Reaction Optimization

The following table summarizes the optimization of reaction conditions, demonstrating the causality between solvent/base selection and overall isolated yield.

| Entry | Base (Etherification) | Solvent | Hydrolysis Reagent | Time (Ether + Hydrolysis) | Overall Yield (%) | Observation / Mechanistic Note |

| 1 | DMF | 10% aq. NaOH | 5 h + 2 h | 88% | Optimal. Naked anion in polar aprotic solvent maximizes | |

| 2 | Ethanol | 10% aq. NaOH | 8 h + 3 h | 72% | Slower | |

| 3 | THF | 10% aq. NaOH | 3 h + 2 h | 65% | Faster etherification, but trace premature ester cleavage reduces yield. | |

| 4 | DCM | 10% aq. NaOH | 12 h + 4 h | 41% | Weak base; incomplete deprotonation of 8-hydroxyquinoline. |

Workflow Visualization

The following diagram maps the logical progression of the one-pot synthesis, highlighting the transition from the bimolecular substitution to the final precipitation.

One-pot synthetic workflow for 2-[(quinolin-8-yloxy)methyl]quinoline-3-carboxylic acids.

References

-

Synthesis of 2-[(quinolin-8-yloxy)methyl]quinoline-3-carboxylic acid derivatives | Source: Heterocyclic Communications | URL:[Link]

-

The Williamson Ether Synthesis | Source: Master Organic Chemistry | URL:[Link]

-

Williamson Ether Synthesis | Source: Chemistry Steps | URL: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 4. 8-(Bromomethyl)quinoline = 96.5 GC 7496-46-0 [sigmaaldrich.com]

- 5. 8-Hydroxyquinoline | CAS 148-24-3 | SCBT - Santa Cruz Biotechnology [scbt.com]

Protocol for monitoring reaction progress of Friedländer quinoline synthesis

Application Note: Protocol for Monitoring Reaction Progress of Friedländer Quinoline Synthesis

Introduction

The Friedländer synthesis is a cornerstone reaction in heterocyclic chemistry, widely utilized to construct quinoline scaffolds—privileged structures in drug discovery found in antimalarials (e.g., quinine, chloroquine), anticancer agents (e.g., camptothecin derivatives), and broad-spectrum antibiotics (e.g., fluoroquinolones).[1][2][3][4][5]

The classical reaction involves the condensation of 2-aminobenzaldehyde (or 2-aminoaryl ketone) with an enolizable ketone or aldehyde. While the reaction is robust, monitoring its progress is critical due to potential side reactions such as self-aldol condensation of the ketone, polymerization of the amino-aldehyde, or incomplete cyclization.

This guide provides a multi-tiered protocol for monitoring the Friedländer synthesis, moving from rapid qualitative checks (TLC) to precise quantitative analysis (HPLC-UV/MS) and structural validation (NMR).

Mechanistic Basis for Monitoring

To effectively monitor the reaction, one must understand the species being consumed and generated. The reaction proceeds via two primary steps:[2][6]

-

Intermolecular Condensation: Formation of a Schiff base (imine) or aldol adduct between the amine and the carbonyl.

-

Intramolecular Cyclization: Dehydration to form the aromatic pyridine ring of the quinoline.

Key Monitoring Targets:

-

Disappearance: 2-aminobenzaldehyde (Primary amine, Carbonyl).

-

Appearance: Quinoline core (Highly fluorescent, tertiary amine, aromatic).

-

By-products: Water (often removed via Dean-Stark or desiccants), self-aldol products.

Figure 1: Mechanistic pathway highlighting the transition from polar reactants to non-polar, fluorescent products.

Primary Protocol: Quantitative Monitoring via HPLC-UV/MS

High-Performance Liquid Chromatography (HPLC) coupled with UV or Mass Spectrometry is the gold standard for determining conversion and yield.

Why this method?

-

Specificity: Separates the quinoline product from unreacted starting materials and self-aldol byproducts.

-

Sensitivity: Quinolines have high molar extinction coefficients and ionize well in ESI(+).

Experimental Setup

| Parameter | Condition | Rationale |

| Column | C18 Reverse Phase (e.g., 150 x 4.6 mm, 3-5 µm) | Standard for separating moderately polar amines from non-polar aromatics. |

| Mobile Phase A | Water + 0.1% Formic Acid (or Ammonium Formate) | Acidic pH ensures protonation of the quinoline nitrogen, improving peak shape and solubility. |

| Mobile Phase B | Acetonitrile (MeCN) + 0.1% Formic Acid | Strong organic modifier to elute the non-polar quinoline product. |

| Detection | UV at 254 nm & 310 nm | 254 nm is universal; ~310 nm is specific for the conjugated quinoline system. |

| Flow Rate | 1.0 mL/min | Standard flow for analytical columns. |

Step-by-Step Workflow

-

Sampling: Withdraw a 20 µL aliquot from the reaction mixture using a glass capillary or micropipette.

-

Quenching: Immediately dispense into a vial containing 980 µL of MeCN:Water (1:1) .

-

Note: If using a strong acid catalyst (e.g., p-TsOH), neutralize with a drop of saturated NaHCO₃ before dilution to prevent column damage, though modern columns tolerate pH 2 well.

-

-

Filtration: Filter through a 0.22 µm PTFE syringe filter to remove any solid catalyst or precipitated salts.

-

Injection: Inject 5-10 µL onto the HPLC system.

-

Analysis:

-

t=0 min: Should show only starting material peaks (2-aminobenzaldehyde elutes early/mid).

-

t=End: Product peak (Quinoline) will elute later (more hydrophobic) and show strong absorbance at >300 nm.

-

Secondary Protocol: Rapid In-Process Check (TLC)

Thin Layer Chromatography is indispensable for quick "Go/No-Go" decisions during synthesis.

Staining Strategy:

-

UV (254/365 nm): Quinolines are often intensely fluorescent (blue/green) under 365 nm UV, making them easy to distinguish from non-fluorescent starting materials.

-

Ninhydrin Stain: Specific for primary amines. The starting material (2-aminobenzaldehyde) will stain red/orange . The product (tertiary amine) will not stain .

TLC Protocol[7][8]

-

Plate: Silica gel 60 F254.

-

Eluent: Hexane:Ethyl Acetate (Start with 8:2 or 7:3).

-

Adjustment: If the quinoline is polar (e.g., carboxylic acid derivatives), add 1% Acetic Acid or switch to DCM:MeOH (95:5).

-

-

Visualization:

-

Check UV 254 nm (Dark spots).

-

Check UV 365 nm (Fluorescent Product).

-

Dip in Ninhydrin and heat. Disappearance of the red spot indicates consumption of the amine.

-

Structural Validation: 1H-NMR

Once HPLC/TLC indicates completion, crude NMR confirms the structure before full purification.

-

Diagnostic Signal (Reactant): Disappearance of the aldehyde proton (

~9.8-10.0 ppm) or the broad amine singlet ( -

Diagnostic Signal (Product): Appearance of the aromatic proton at C4 of the quinoline ring (if C4 is unsubstituted) typically appearing as a singlet or doublet around

8.0-8.5 ppm, downfield due to the nitrogen heteroatom.

Decision Workflow & Troubleshooting

Figure 2: Decision tree for monitoring reaction progress.

Common Issues & Solutions:

-

Stalled Reaction: Water is a byproduct. If the reaction stalls, ensure efficient water removal (molecular sieves or Dean-Stark trap) to drive the equilibrium [1].

-

Multiple Spots on TLC: The ketone reactant may undergo self-aldol condensation. These byproducts are usually less polar than the quinoline. HPLC-MS will confirm the mass of the impurity.

-

2-Aminobenzaldehyde Degradation: This reagent is unstable. Always check its purity by TLC before starting the reaction. If impure, purify or use a precursor like 2-nitrobenzaldehyde with in-situ reduction [2].

References

-

Marco-Contelles, J., Pérez-Mayoral, E., Samadi, A., Carreiras, M. C., & Soriano, E. (2009).[6] Recent Advances in the Friedländer Reaction. Chemical Reviews, 109(6), 2652–2671. Link

-

McNulty, J., et al. (2011). A mild, distinct and efficient Friedländer synthesis of quinolines.[3][5][7][8] Tetrahedron Letters, 52(43), 5646-5649. Link

-

BenchChem. (2025).[9][10] Optimizing reaction conditions for Friedländer quinoline synthesis. Link

-

Organic Chemistry Portal. Friedlaender Synthesis. Link

Sources

- 1. jk-sci.com [jk-sci.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. Different catalytic approaches of Friedländer synthesis of quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Electrochemically assisted Friedlander reaction: a highly efficient and sustainable method for quinoline synthesis - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Friedländer synthesis - Wikipedia [en.wikipedia.org]

- 7. Rapid and Efficient Microwave‐Assisted Friedländer Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

Troubleshooting & Optimization

Troubleshooting low yield in Quinolin-8-yl furan-2-carboxylate synthesis

Technical Support Center: Optimization of Quinolin-8-yl Furan-2-carboxylate Synthesis

Executive Summary

The synthesis of Quinolin-8-yl furan-2-carboxylate (an ester formed from 8-hydroxyquinoline and furan-2-carboxylic acid) presents unique challenges compared to standard aliphatic esterifications. Low yields are typically caused by three converging factors:

-

Reduced Nucleophilicity: The phenolic hydroxyl of 8-hydroxyquinoline (8-HQ) is significantly less nucleophilic than primary/secondary alcohols.

-

Competitive Coordination: The 8-HQ moiety is a potent bidentate ligand.[1] Trace metal contamination or improper silica gel interactions can trap the product.

-

Base Scavenging: The quinoline nitrogen can act as an internal base, forming salts that precipitate out of the reaction prematurely or interfere with activation agents.

This guide provides a diagnostic workflow and optimized protocols to resolve these issues.

Part 1: Diagnostic Workflow (Root Cause Analysis)

Before altering your protocol, use this decision matrix to identify the failure point.

Caption: Diagnostic logic flow for identifying the root cause of yield loss in 8-quinolinyl ester synthesis.

Part 2: Technical FAQs & Troubleshooting

Category 1: Reaction Efficiency (Conversion Failures)

Q: I am using EDC/DMAP (Steglich conditions), but the reaction stalls at 50% conversion. Why? A: The phenol of 8-HQ is sterically hindered by the peri-hydrogen (H7) and the nitrogen lone pair.

-

Mechanism of Failure: In standard Steglich esterification, the O-acylisourea intermediate can rearrange to an unreactive N-acylurea byproduct faster than the hindered phenol can attack it.

-

Solution: Switch to the Acid Chloride Method (Protocol A below). If you must use coupling agents, switch from DCC to EDC (soluble urea) and increase DMAP loading to 0.5 equiv to accelerate the acyl-transfer step.

Q: I see a white precipitate immediately upon adding reagents. Is this my product? A: Likely not.

-

Diagnosis: If using Furoyl Chloride, this is likely the Quinolinium Hydrochloride salt . The basic nitrogen of 8-HQ scavenges the HCl generated, protonating itself and deactivating the molecule.

-

Fix: You must use an auxiliary base (Triethylamine or Diisopropylethylamine) in excess (at least 2.5 equivalents) to scavenge HCl and keep the quinoline nitrogen unprotonated.

Category 2: Purification & Stability

Q: My crude NMR looks good, but I lose 40% of the mass during column chromatography. A: 8-Quinolyl esters are prone to two specific chromatographic failures:

-

Silica Hydrolysis: The acidity of standard silica gel (pH ~5) can hydrolyze the ester, especially if the elution is slow.

-

Metal Chelation: Commercial silica often contains trace iron or metals. The 8-HQ ester can chelate these, "sticking" to the baseline as a colored band that never elutes.

-

Fix: Pre-treat your silica column with 1% Triethylamine in Hexanes to neutralize acidity. Alternatively, bypass chromatography and use Recrystallization (Protocol C) .

Part 3: Optimized Experimental Protocols

Protocol A: The "Gold Standard" Acid Chloride Route

Recommended for highest yield and scalability.

Rationale: Acid chlorides are more reactive than activated esters, overcoming the poor nucleophilicity of the phenol.

-

Setup: Flame-dry a 100 mL Round Bottom Flask (RBF) equipped with a magnetic stir bar and N2 inlet.

-

Reagents:

-

8-Hydroxyquinoline (1.0 equiv, 5.0 mmol)

-

Dichloromethane (DCM) (anhydrous, 20 mL)

-

Triethylamine (Et3N) (2.5 equiv, 12.5 mmol) - Crucial excess

-

Furan-2-carbonyl chloride (Furoyl chloride) (1.2 equiv, 6.0 mmol)

-

-

Procedure:

-

Workup:

-

Quench with Saturated NaHCO3 (20 mL).

-

Extract with DCM (3 x 20 mL).

-

Critical Step: Wash organic layer with 0.1 M Citric Acid (rapid wash) to remove excess amines, followed immediately by Brine. Do not use strong HCl, as it will hydrolyze the ester.

-

Dry over Na2SO4 and concentrate.[4]

-

Protocol B: Modified Steglich (If Acid Chloride is unavailable)

Rationale: Uses EDC to avoid insoluble urea issues and high DMAP for catalysis.

-

Reagents:

-

Furan-2-carboxylic acid (1.2 equiv)

-

8-Hydroxyquinoline (1.0 equiv)

-

EDC[5]·HCl (1.5 equiv)

-

DMAP (0.2 equiv) - Higher loading than standard

-

DCM (0.2 M concentration)

-

-

Procedure:

-

Mix Acid, 8-HQ, and DMAP in DCM.

-

Add EDC[5]·HCl in one portion at 0°C.

-

Stir overnight at RT.

-

Protocol C: Purification via Recrystallization

Avoids silica gel yield loss.

-

Take the crude solid from Protocol A.

-

Dissolve in a minimum amount of boiling Ethanol or Acetonitrile .

-

Allow to cool slowly to RT, then to 4°C.

-

Filter the off-white/beige crystals.

-

Note: If the filtrate is highly colored, an activated charcoal filtration step while hot can improve purity.

-

Part 4: Comparative Data Analysis

Table 1: Method Efficiency Comparison

| Method | Reagents | Avg. Isolated Yield | Key Risk Factor |

| Acid Chloride | Furoyl-Cl, Et3N, DCM | 85-92% | Moisture sensitivity of acid chloride. |

| Standard Steglich | DCC, DMAP (cat.), DCM | 45-60% | N-acylurea formation; DCU removal. |

| Modified Steglich | EDC, DMAP (20%), DCM | 65-75% | Slower kinetics; reagent cost. |

| Mixed Anhydride | Ethyl Chloroformate, Et3N | 70-80% | Carbonate byproduct formation. |

Part 5: Mechanistic Visualization

The following diagram illustrates the competing pathways for the 8-hydroxyquinoline substrate.

Caption: Competing reaction pathways. Path B is the desired route, requiring excess base to prevent Path A and metal-free conditions to prevent Path C.

References

-

Daugulis, O., et al. (2005). "Palladium-Catalyzed Anilide Arylation." Journal of the American Chemical Society, 127(38), 13154–13155. (Foundational work on 8-amino/8-hydroxyquinoline directing groups). Link

-

Neises, B., & Steglich, W. (1978).[6] "Simple Method for the Esterification of Carboxylic Acids." Angewandte Chemie International Edition, 17(7), 522-524. (Original Steglich protocol). Link

-

Gabrielli, S., et al. (2016).[7] "A New One-Pot Synthesis of Quinoline-2-carboxylates under Heterogeneous Conditions." Molecules, 21(6), 776.[7] (Context on quinoline ester stability and synthesis). Link

-

Alsuhaimi, A., & McCready, S. (2012).[3] "Rapid Immobilisation of 8-Hydroxyquinoline onto Silica Materials." Global NEST Journal, 14(1), 57-64. (Evidence of 8-HQ retention/chelation on silica). Link

Sources

- 1. mdpi.com [mdpi.com]

- 2. Sciencemadness Discussion Board - Getting Discouraged With Organic Chemistry As A Hobby. Failed Steglich Esterification - Powered by XMB 1.9.11 [sciencemadness.org]

- 3. journal.gnest.org [journal.gnest.org]

- 4. mdpi.com [mdpi.com]

- 5. reddit.com [reddit.com]

- 6. Steglich Esterification [organic-chemistry.org]

- 7. A New One-Pot Synthesis of Quinoline-2-carboxylates under Heterogeneous Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]